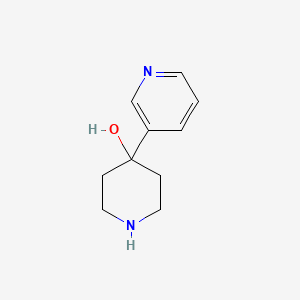

4-(Pyridin-3-yl)piperidin-4-ol

Übersicht

Beschreibung

“4-(Pyridin-3-yl)piperidin-4-ol” is a compound that has a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine-containing compounds, such as “this compound”, has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A four-component protocol leads to the corresponding pyridin-4-yl nonaflates that are extremely versatile precursors for subsequent synthetic steps, in particular for palladium-catalyzed processes .Molecular Structure Analysis

The molecular structure of “this compound” has been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis

The physical form of “this compound” is solid . It has a molecular weight of 178.23 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Wissenschaftliche Forschungsanwendungen

- Auswirkungen: Die pharmakologischen Eigenschaften der Verbindung können zu neuartigen Behandlungen für verschiedene Krankheiten führen, wie z. B. neurologische Störungen, Krebs und Herz-Kreislauf-Erkrankungen .

- Anwendung: Derivate von 4-(Pyridin-3-yl)piperidin-4-ol haben sich als wirksam bei der Senkung des Blutzuckerspiegels erwiesen. Sie könnten wertvoll sein bei der Vorbeugung und Behandlung von Hyperglykämie, Typ-1-Diabetes und verwandten Stoffwechselstörungen .

- Anwendung: Ein Pyridin-basiertes Chalkonderivat, das Elektronendonorgruppen enthält, zeigte eine verbesserte Effizienz der zweiten Harmonischen Erzeugung (SHG). Solche Verbindungen tragen zur Entwicklung von optischen Materialien bei .

- Bedeutung: Der Zugang zu diversen Piperidinderivaten unterstützt die Wirkstoffforschung und chemische Synthese .

- Relevanz: Die Identifizierung potenzieller Wirkstoffkandidaten mit günstigen pharmakologischen Profilen ist essentiell .

Medizinische Chemie und Wirkstoffdesign

Antidiabetisches Potenzial

Optische Materialien und Nichtlineare Optik

Heterocyclische Chemie und Synthese

Biologische Bewertung und Zielfindung

Naturstoffchemie

Zusammenfassend lässt sich sagen, dass this compound in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Wirkstoffforschung bis hin zu optischen Materialien. Seine vielseitigen Anwendungen unterstreichen seine Bedeutung in der modernen Forschung. Wenn Sie weitere Informationen oder zusätzliche Bereiche benötigen, zögern Sie nicht, uns zu fragen .

Wirkmechanismus

Target of Action

The compound 4-(Pyridin-3-yl)piperidin-4-ol primarily targets the protein serine/threonine-protein kinase B-raf . This protein plays a significant role in regulating cell growth and division. Additionally, piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Mode of Action

It’s known that compounds with a piperidine nucleus can interact with their targets in different ways, leading to various biological effects . For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps many foreign substances out of cells . These properties could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Safety and Hazards

The safety information for “4-(Pyridin-3-yl)piperidin-4-ol” indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

Piperidine derivatives, including “4-(Pyridin-3-yl)piperidin-4-ol”, have a significant role in the pharmaceutical industry . The current review summarizes the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.

Eigenschaften

IUPAC Name |

4-pyridin-3-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10(3-6-11-7-4-10)9-2-1-5-12-8-9/h1-2,5,8,11,13H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJAZRLYMFLGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

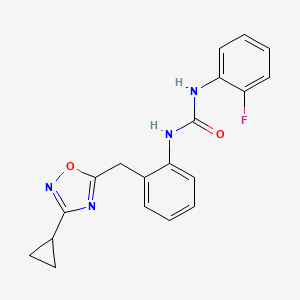

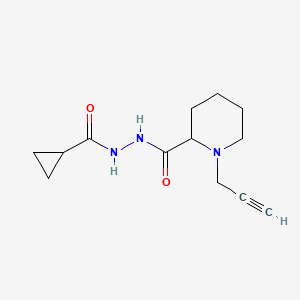

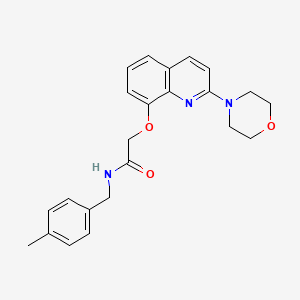

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2-methoxyphenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2476181.png)

![2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2476182.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2476183.png)

![2-[4-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476184.png)

![N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2476191.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2476195.png)

![3-[(4-Methylphenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2476197.png)